Dinatriumsalz der Kupfer(II)-EDTA

Übersicht

Beschreibung

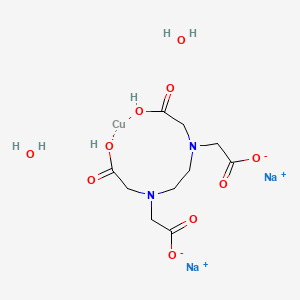

Edta disodium cupric salt, also known as ethylenediaminetetraacetic acid disodium copper salt, is a coordination compound where copper is chelated by ethylenediaminetetraacetic acid (EDTA). This compound is widely used in various fields due to its ability to form stable complexes with metal ions.

Wissenschaftliche Forschungsanwendungen

Edta disodium cupric salt has numerous applications in scientific research:

Chemistry: It is used in complexometric titrations to determine the concentration of metal ions in solutions.

Biology: It serves as a chelating agent to remove metal ions that may interfere with biological assays.

Medicine: It is used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.

Industry: It is employed in water treatment processes to remove metal contaminants and in the formulation of cleaning agents to prevent metal ion interference .

Wirkmechanismus

Target of Action

The primary targets of Edta disodium cupric salt are divalent and trivalent metal ions such as magnesium, zinc, and calcium . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

Edta disodium cupric salt functions as a chelating agent . It forms stable complexes with its targets, the divalent and trivalent metal ions . This interaction results in the reduction of these ions’ concentrations in the blood .

Biochemical Pathways

The chelation of metal ions by Edta disodium cupric salt affects various biochemical pathways. For instance, it can inhibit enzyme-catalyzed reactions that require metal ions . The chelation process also influences the homeostasis of essential metal ions, potentially affecting numerous downstream effects related to these ions’ roles .

Pharmacokinetics

The pharmacokinetics of Edta disodium cupric salt involves its distribution into tissues and its excretion. After administration, it distributes into tissues where it chelates metal ions . The resulting chelates are then eliminated in the urine, reducing the concentrations of these ions in the blood .

Result of Action

The molecular and cellular effects of Edta disodium cupric salt’s action primarily involve the reduction of metal ion concentrations. By chelating these ions, it can prevent their participation in various biological processes, thereby influencing cellular functions . For example, it can reduce the availability of calcium ions, which play critical roles in signal transduction and muscle contraction .

Action Environment

The action, efficacy, and stability of Edta disodium cupric salt can be influenced by environmental factors. For instance, the pH of the solution can affect the dissociation of Edta disodium cupric salt into various species, which can impact its chelating ability . Furthermore, the presence of other metal ions in the environment can influence the selectivity and efficiency of its chelation .

Biochemische Analyse

Biochemical Properties

Edta disodium cupric salt plays a crucial role in biochemical reactions. It has the ability to bind and sequester metal ions, forming stable complexes . This property allows it to inhibit enzymes that require such metal ions to function, such as DNases and metal proteases . It can also eliminate the destructive effect of copper and iron ions on the preservation of certain biochemicals .

Cellular Effects

The effects of Edta disodium cupric salt on cells and cellular processes are significant. It can influence cell function by altering the availability of metal ions, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Edta disodium cupric salt exerts its effects through its ability to form stable complexes with metal ions . This complexation can lead to the inhibition or activation of enzymes, changes in gene expression, and alterations in the concentrations of certain biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Edta disodium cupric salt can change over time. It is used to eliminate inhibition of enzyme-catalyzed reactions due to traces of heavy metals . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

Edta disodium cupric salt is involved in various metabolic pathways due to its ability to bind and sequester metal ions . These ions often serve as cofactors for enzymes, so the presence of Edta disodium cupric salt can influence metabolic flux and metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Edta disodium cupric salt can be synthesized by reacting ethylenediaminetetraacetic acid disodium salt with a copper salt, such as copper sulfate. The reaction typically occurs in an aqueous medium, where the disodium salt of EDTA chelates the copper ions, forming the stable complex. The reaction conditions often involve maintaining a neutral to slightly alkaline pH to ensure the complete chelation of copper ions.

Industrial Production Methods

Industrial production of Edta disodium cupric salt involves large-scale complexometric titration methods. The process begins with the dissolution of high-purity EDTA disodium salt in water, followed by the addition of a copper salt solution. The mixture is stirred and maintained at a controlled pH to facilitate the formation of the copper-EDTA complex. The product is then isolated through crystallization and filtration processes .

Analyse Chemischer Reaktionen

Types of Reactions

Edta disodium cupric salt primarily undergoes complexation reactions. It can form stable complexes with various metal ions, including calcium, magnesium, zinc, and lead. These reactions are typically used in analytical chemistry for titration purposes.

Common Reagents and Conditions

The common reagents used in reactions involving Edta disodium cupric salt include metal salts (e.g., calcium chloride, magnesium sulfate) and indicators (e.g., Eriochrome Black T). The reactions are usually carried out in aqueous solutions with controlled pH levels to ensure the stability of the complexes formed .

Major Products Formed

The major products formed from reactions involving Edta disodium cupric salt are metal-EDTA complexes. These complexes are highly stable and are used in various analytical and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): The parent compound of Edta disodium cupric salt, used widely as a chelating agent.

Edetate calcium disodium: Used in chelation therapy for lead poisoning.

Iminodisuccinic acid (IDS): An alternative chelating agent with similar applications.

Uniqueness

Edta disodium cupric salt is unique due to its specific ability to form stable complexes with copper ions, making it particularly useful in applications where copper ion interference needs to be controlled. Its stability and effectiveness in chelation make it a preferred choice in various analytical and industrial processes .

Eigenschaften

IUPAC Name |

copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Cu.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;+2;2*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCPDISEHGHPOI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16CuN2Na2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051420 | |

| Record name | Ethylenediaminetetraacetic acid disodium copper (II) salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61916-40-3 | |

| Record name | Ethylenediaminetetraacetic acid disodium copper (II) salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,3R,5S,6R)-8-methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] 1-methylpyrrole-2-carboxylate](/img/structure/B1614554.png)

![Benzo[b]picene](/img/structure/B1614567.png)